1-Methyl-3-oxocyclobutane-1-carbonitrile
Overview
Description
1-Methyl-3-oxocyclobutane-1-carbonitrile is an organic compound with the molecular formula C6H7NO and a molecular weight of 109.13 g/mol . It is characterized by a cyclobutane ring substituted with a methyl group, a ketone group, and a nitrile group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
The synthesis of 1-Methyl-3-oxocyclobutane-1-carbonitrile can be achieved through several routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methylcyclobutanone with cyanogen bromide in the presence of a base can yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methyl-3-oxocyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.
Substitution: The nitrile and ketone groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-3-oxocyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-3-oxocyclobutane-1-carbonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may act as a substrate for enzymes that catalyze its conversion to other bioactive compounds. The pathways involved in these processes are determined by the functional groups present in the molecule, such as the nitrile and ketone groups .
Comparison with Similar Compounds
1-Methyl-3-oxocyclobutane-1-carbonitrile can be compared with other similar compounds, such as:
1-Methyl-3-oxocyclobutanecarboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, leading to different reactivity and applications.
1-Methyl-3-oxocyclobutanecarbonitrile: A closely related compound with similar structure but different functional groups. The uniqueness of this compound lies in its combination of a cyclobutane ring with both a ketone and a nitrile group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-methyl-3-oxocyclobutane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-6(4-7)2-5(8)3-6/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGURYMREHOQDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32082-17-0 | |
Record name | 1-methyl-3-oxocyclobutane-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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